molecular formula C23H20N2OS B11648387 4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11648387
M. Wt: 372.5 g/mol
InChI Key: RQFWYNFVARPOSM-UHFFFAOYSA-N
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Description

4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzylphenoxy group and a tetrahydrobenzothieno pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzylphenoxy intermediate, followed by its reaction with a thieno pyrimidine derivative under specific conditions such as the presence of a base or a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. Reaction conditions may vary but often involve controlled temperatures and pressures to optimize the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylphenoxy group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

4-(4-benzylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H20N2OS/c1-2-6-16(7-3-1)14-17-10-12-18(13-11-17)26-22-21-19-8-4-5-9-20(19)27-23(21)25-15-24-22/h1-3,6-7,10-13,15H,4-5,8-9,14H2

InChI Key

RQFWYNFVARPOSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)CC5=CC=CC=C5

Origin of Product

United States

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